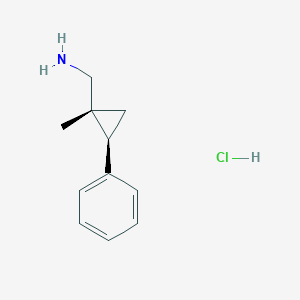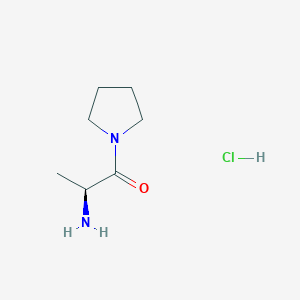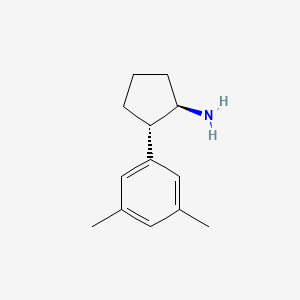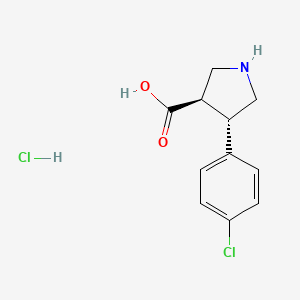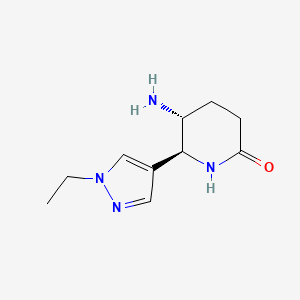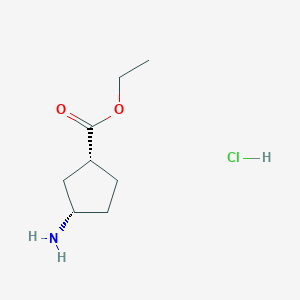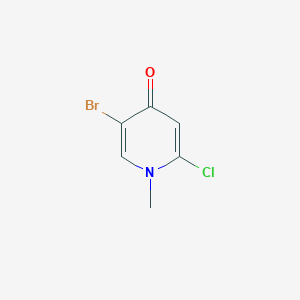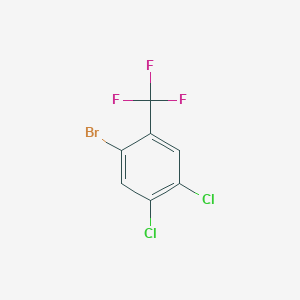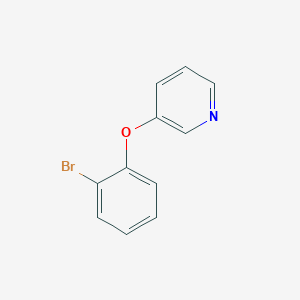
3-(2-Bromophenoxy)pyridine
Overview
Description
3-(2-Bromophenoxy)pyridine is a chemical compound with the following structural formula: !3-(2-Bromophenoxy)pyridine . It belongs to the class of pyridine derivatives and contains a bromophenoxy group attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenoxy)pyridine consists of a pyridine ring fused with a 2-bromophenoxy moiety. The bromine atom is attached to the phenyl ring, and the oxygen bridges the phenyl group and the pyridine ring. The geometry, bond lengths, and angles can be further analyzed using computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthesis of 3-Arylthieno[2,3-b]pyridines: A method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines has been developed. This process involves an iodine-mediated cyclization of specific pyridines, highlighting a potential application of related bromophenoxypyridine compounds in heterocyclic chemistry (Kobayashi et al., 2009).
Material Science and Surface Chemistry
- Generation of Acid Sites on Silica Surface: The acidic properties of silica doped with various cations, including the addition of pyridine, were studied. This research provides insights into how pyridine derivatives, such as 3-(2-Bromophenoxy)pyridine, might influence the generation of Lewis and Brønsted acid sites on silica surfaces (Connell & Dumesic, 1987).
Catalysis and Chemical Reactions
- Direct Hydroxylation of Benzene: Pyridine-based catalysts have been used in the hydroxylation of benzene to phenol, demonstrating an application in catalysis where bromophenoxypyridine derivatives could be relevant (Leng et al., 2008).
- Synthesis of Pyridine Derivatives: The synthesis of specific pyridine derivatives, such as 3-(3′-pyridinyloxymethyl)pyridine, from bromopyridine compounds, shows potential applications in the synthesis of complex organic molecules (Attalla et al., 1985).
Pharmaceutical and Medicinal Applications
- Synthesis of Antibacterial Compounds: The use of bromopyridine derivatives in synthesizing novel antibacterial agents indicates potential applications in pharmaceuticals (Bogdanowicz et al., 2013).
properties
IUPAC Name |
3-(2-bromophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQFHYZZWANCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)
